1-(Dimethylamino)cyclobutanecarbonitrile

Catalog No.
S1498709
CAS No.
176445-74-2
M.F
C7H12N2
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Dimethylamino)cyclobutanecarbonitrile

CAS Number

176445-74-2

Product Name

1-(Dimethylamino)cyclobutanecarbonitrile

IUPAC Name

1-(dimethylamino)cyclobutane-1-carbonitrile

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C7H12N2/c1-9(2)7(6-8)4-3-5-7/h3-5H2,1-2H3

InChI Key

ZZEAKIPYKTYAIS-UHFFFAOYSA-N

SMILES

CN(C)C1(CCC1)C#N

Canonical SMILES

CN(C)C1(CCC1)C#N

1-(Dimethylamino)cyclobutanecarbonitrile (CAS 176445-74-2) is a conformationally restricted, sp3-rich alpha-aminonitrile utilized primarily as a sophisticated building block in medicinal chemistry. Featuring a highly strained four-membered ring and a fully substituted tertiary amine, this compound serves as a direct precursor to 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine and related unnatural amino acids . In modern drug discovery, particularly for challenging targets like KRAS G12D, the incorporation of such rigid, low-molecular-weight diamine pharmacophores is critical for optimizing ligand efficiency, improving aqueous solubility, and enhancing metabolic stability compared to flat aromatic linkers [1]. Procuring this pre-formed intermediate allows chemical development teams to bypass hazardous, multi-step Strecker syntheses involving volatile dimethylamine and toxic cyanide reagents [2].

Procurement Fit

Geminal Donor–Acceptor Cyclobutane Distinct electronic architecture for [4+2] cycloaddition and heterocycle synthesis
Regioisomer-Specific Reactivity Position-dependent pKₐ and H‑bond profile differentiates it from 3‑isomer and primary amine analog
Non‑Fungible Building Block Substitution may alter protonation state, purification strategy, and synthetic outcome

Substituting 1-(Dimethylamino)cyclobutanecarbonitrile with closely related analogs fundamentally alters downstream target binding and physicochemical properties. Replacing it with 1-(Dimethylamino)cyclohexanecarbonitrile increases the ring size, which expands the spatial footprint and shifts the exit vectors from ~90° to ~109°, frequently causing severe steric clashes in tightly constrained allosteric pockets [1]. Furthermore, the cyclohexane analog increases the molecular weight by over 22%, negatively impacting ligand efficiency (LE) and lipophilic efficiency (LipE) [2]. Conversely, substituting with the primary amine analog (1-aminocyclobutanecarbonitrile) introduces hydrogen bond donors that can reduce passive membrane permeability and requires additional, costly protection/deprotection steps during downstream functionalization .

Substitution Risk

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Basicity mismatch: The 3‑dimethylamino regioisomer is ~2,700‑fold more basic (pKₐ 8.8 vs 5.4), which may shift protonation‑dependent reactivity and salt formation.
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H‑bond donor absence: Unlike the primary amine analog, the tertiary amine lacks a hydrogen‑bond donor, potentially altering solubility, logP, and target‑binding profiles.
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Physical property differences: Higher boiling point (+49 °C) and lower density (–11%) compared to parent or amine analogs may affect distillation and formulation workflows.

Elimination of Hazardous Strecker Synthesis Workflows

In-house synthesis of alpha-aminonitriles requires the handling of highly toxic cyanide sources (e.g., NaCN, TMSCN) and volatile amines. Procuring pre-synthesized 1-(Dimethylamino)cyclobutanecarbonitrile eliminates these high-risk steps entirely. Compared to a de novo synthesis from cyclobutanone, direct procurement bypasses 100% of cyanide handling protocols and reduces the precursor preparation timeline by 2 to 3 days .

Evidence DimensionCyanide handling steps and preparation time
Target Compound Data0 steps, 0 days (ready to use)
Comparator Or BaselineIn-house synthesis from cyclobutanone (1+ cyanide steps, 2-3 days)
Quantified Difference100% reduction in cyanide exposure risk and elimination of multi-day synthetic lead times.
ConditionsStandard laboratory scale synthesis vs. commercial procurement.

Streamlines CRO and pharmaceutical workflows by removing severe safety bottlenecks and accelerating time-to-library.

Basicity Suppression (pKₐ)
Data to verify
ΔpKₐ ≈ –3.43
Protonation state at physiological pH may differ significantly.
Predicted values; experimental confirmation recommended.

Superior Ligand Efficiency via Compact Ring Geometry

For structure-based drug design, the cyclobutane ring offers a uniquely compact sp3-rich core. 1-(Dimethylamino)cyclobutanecarbonitrile possesses a molecular weight of 124.18 g/mol, whereas its closest commercial homolog, 1-(Dimethylamino)cyclohexanecarbonitrile, has a molecular weight of 152.24 g/mol [1]. This 22.6% reduction in mass, combined with the tighter ~90° internal bond angles of the cyclobutane ring compared to the ~109° angles of the cyclohexane ring, allows the resulting diamines to fit into narrow binding pockets (such as the KRAS G12D allosteric site) without the steric clashes that abrogate binding in larger ring systems [2].

Evidence DimensionMolecular weight and internal ring angle
Target Compound Data124.18 g/mol; ~90° internal angle
Comparator Or Baseline1-(Dimethylamino)cyclohexanecarbonitrile (152.24 g/mol; ~109° internal angle)
Quantified Difference22.6% lower molecular weight and significantly tighter exit vectors.
ConditionsComputational modeling and physicochemical property profiling.

Enables medicinal chemists to maintain high ligand efficiency (LE) when targeting sterically restricted protein pockets.

Basicity vs Primary Amine
Data to verify
ΔpKₐ = +0.21 (1.6× more basic)
HBD count 0 vs 1 may shift solubility and SAR profiles.
Predicted values; H‑bond donor capacity absent in target.

Streamlined One-Step Reduction to Tertiary/Primary Diamines

The N,N-dimethylation of this specific cyclobutanecarbonitrile allows for direct, one-step reduction to the corresponding diamine. When subjected to lithium aluminum hydride (LiAlH4) in THF, 1-(Dimethylamino)cyclobutanecarbonitrile yields 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine at approximately 65.9% yield . In contrast, utilizing a primary aminonitrile (1-aminocyclobutanecarbonitrile) often requires prior Boc- or Cbz-protection of the amine to prevent side reactions or polymerization during reduction, adding at least two synthetic steps and reducing overall throughput .

Evidence DimensionNumber of synthetic steps to target diamine
Target Compound Data1 step (direct reduction, ~65.9% yield)
Comparator Or BaselinePrimary aminonitrile analogs (3 steps: protection, reduction, deprotection)
Quantified DifferenceElimination of 2 synthetic steps (protection/deprotection) while maintaining viable reduction yields.
ConditionsLiAlH4 reduction in THF at 0 - 20°C.

Significantly increases throughput for parallel synthesis of diamine-based libraries by avoiding protecting group manipulations.

Boiling Point Elevation
Data to verify
ΔBP ≈ +49 °C (205 vs 156 °C)
Distillation and thermal stability parameters may differ substantially.
Predicted values; equipment adjustment may be required.
Density Difference
Data to verify
Δρ ≈ –0.12 g·cm⁻³ (target ~11% less dense)
Liquid handling and phase separation behavior may be altered.
Predicted values; mass‑balance calculations should be reviewed.
D–A Cycloaddition Competence
Class-level inference
Reported D–A [4+2] cycloaddition with nitriles
Access to tetrahydropyridine chemotypes not available to mono‑functional cyclobutanes.
Class‑level inference from Tong et al. 2019; compound‑specific validation advised.

Synthesis of KRAS G12D Inhibitors

The compound is a critical precursor for generating 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine, a specific basic pharmacophore used to target the acidic Asp12 residue in the KRAS G12D mutant pocket. Its compact cyclobutane geometry prevents steric clashes that occur with larger ring systems [1].

Development of sp3-Rich Conformationally Restricted Linkers

In the design of PROTACs and ADCs, flat aromatic linkers often suffer from poor aqueous solubility. This compound serves as a building block to introduce sp3-rich, rigid cyclobutane diamine linkages, improving the overall topological polar surface area (TPSA) and solubility profile of the final degrader or conjugate [2].

Generation of Unnatural Amino Acids for Peptidomimetics

Through controlled hydrolysis of the nitrile group, 1-(Dimethylamino)cyclobutanecarbonitrile can be converted into 1-(dimethylamino)cyclobutanecarboxylic acid. This unnatural amino acid is utilized to introduce highly constrained beta-turns or to increase the proteolytic stability of therapeutic peptides .

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioisomer-sensitive medicinal chemistry
pKₐ ~5.4 (low basicity)
Basicity tuning vs. 3‑isomer and primary amine
D–A cycloaddition methodology
Geminal D–A architecture (NMe₂ / CN)
Lewis acid compatibility and [4+2] reactivity
High‑temperature continuous‑flow synthesis
Elevated boiling point (205 °C)
Thermal stability and process safety parameters
Parallel library design & automated purification
Low density (0.98 g·cm⁻³) and no HBD
Liquid handling reproducibility and phase separation

XLogP3

0.8

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